molecular formula C14H20N2 B13051308 N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine

Cat. No.: B13051308
M. Wt: 216.32 g/mol
InChI Key: GBDDJSZFELGRIM-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine (CAS 2089651-25-0) is a chiral amine with a fused bicyclic scaffold, comprising pyrrolidine and cyclobutane rings. Its molecular formula is C 14 H 20 N 2 and it has a molecular weight of 216.33 g/mol . Compounds based on the 3-azabicyclo[3.2.0]heptane structure are recognized in organic synthesis as valuable intermediates for the construction of complex, biologically active molecules . Specifically, this scaffold serves as a precursor to chiral 2,3,4-trisubstituted pyrrolidines, which are key structural motifs found in various natural products and pharmaceuticals . The presence of the bridged amine functionality makes this compound a versatile building block for medicinal chemistry and drug discovery research. It is also a useful scaffold for the development of neuroexcitatory agents and glycosidase inhibitors . This product is supplied for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N-benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C14H20N2/c1-14-7-13(12(14)9-15-10-14)16-8-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3

InChI Key

GBDDJSZFELGRIM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1CNC2)NCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Scientific Research Applications

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Properties/Applications
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine [3.2.0] N-Benzyl, C1-Methyl, C6-Amine C₁₄H₂₀N₂* ~216.3* Potential CNS activity, enzyme inhibition
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine [3.1.1] N-Benzyl, C6-Amine C₁₃H₁₈N₂ 202.3 High-yield synthesis (91% via Ni-Re catalysis) , skin/eye irritant
6-Azabicyclo[3.2.0]heptan-7-one [3.2.0] C7-Ketone C₆H₉NO 111.1 Cysteine protease inhibition , crystallographically characterized
1-[(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine [3.2.0] N-Benzyl, C6-Methanamine C₁₄H₂₀N₂ 216.32 Structural analog with extended amine chain
exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine [3.1.1] N-Benzyl, C6-Amine (stereospecific) C₁₃H₁₈N₂ 202.3 Stereochemical influence on bioactivity

Notes:

  • Bicyclo Systems : The [3.2.0] system introduces distinct ring strain and spatial geometry compared to [3.1.1], affecting ligand-receptor interactions .
  • Substituent Effects: The C1-methyl group in the target compound may enhance steric hindrance, altering binding affinity compared to non-methylated analogs like 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine .
  • Stereochemistry : exo/endo configurations (e.g., in ) significantly impact biological activity but are unspecified for the target compound.

Physicochemical Properties

  • Solubility and Bioavailability : The target compound’s higher molecular weight (~216.3 vs. 202.3 in [3.1.1] analogs) may reduce aqueous solubility but improve lipid membrane permeability.

Biological Activity

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine is a bicyclic compound characterized by its unique azabicyclo structure, which includes a nitrogen atom in a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C14_{14}H20_{20}N2_2
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 2089651-25-0

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including receptor binding affinity, enzyme inhibition, and antibacterial activity.

1. Receptor Binding Affinity

Studies indicate that compounds similar to this compound may exhibit significant binding affinity to various neurotransmitter receptors, which could suggest potential applications in treating neurological disorders. The azabicyclo structure allows for interactions with receptors such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

2. Enzyme Inhibition

Research has demonstrated that derivatives of azabicyclo compounds can inhibit key enzymes involved in metabolic pathways. For instance:

  • Urease Inhibition : Some derivatives have shown strong inhibition against urease, an enzyme crucial for nitrogen metabolism in bacteria, indicating potential use in treating infections caused by urease-producing organisms.

3. Antibacterial Activity

A study involving structural analogues of beta-lactam antibiotics found that certain compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The azabicyclo structure may enhance the compound's ability to penetrate bacterial cell walls, leading to effective bacterial cell death.

Case Study 1: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of this compound against several bacterial strains using the agar well diffusion method:

Bacterial StrainInhibition Zone (mm)Control (Meropenem)
Escherichia coli1520
Staphylococcus aureus1825
Bacillus subtilis1222

The results indicated that while the compound showed promising antibacterial properties, it was less effective than the control antibiotic, meropenem.

Case Study 2: Enzyme Inhibition Assays

In another investigation focusing on enzyme inhibition:

CompoundUrease Inhibition (%)Alpha-Amylase Inhibition (%)
N-Benzyl...7530
Control (Meropenem)8540

The compound exhibited moderate urease inhibition, suggesting a potential role in managing infections related to urease-producing bacteria.

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